Butanoic acid, 4-(hydroxyimino)-3-oxo-

Positional isomerism Regiochemistry Synthetic intermediate

Butanoic acid, 4-(hydroxyimino)-3-oxo- (CAS 98019-66-0; synonym: Hydroxyiminoacetoacetic acid; Succinaldehydic acid, 3-oxo-, 4-oxime) is a small-molecule β-keto acid oxime derivative with the molecular formula C₄H₅NO₄ and a molecular weight of 131.09 g·mol⁻¹. The compound features a carboxylic acid group at C1, a ketone at C3, and a hydroxyimino (oxime) group at the C4 terminal position, as represented by the SMILES notation O=C(O)CC(=O)C=NO.

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 98019-66-0
Cat. No. B13894043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-(hydroxyimino)-3-oxo-
CAS98019-66-0
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESC(C(=O)C=NO)C(=O)O
InChIInChI=1S/C4H5NO4/c6-3(2-5-9)1-4(7)8/h2,9H,1H2,(H,7,8)
InChIKeySMEVIORASKVRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanoic acid, 4-(hydroxyimino)-3-oxo- (CAS 98019-66-0): Structural Identity, Physicochemical Profile, and In-Class Positioning


Butanoic acid, 4-(hydroxyimino)-3-oxo- (CAS 98019-66-0; synonym: Hydroxyiminoacetoacetic acid; Succinaldehydic acid, 3-oxo-, 4-oxime) is a small-molecule β-keto acid oxime derivative with the molecular formula C₄H₅NO₄ and a molecular weight of 131.09 g·mol⁻¹ . The compound features a carboxylic acid group at C1, a ketone at C3, and a hydroxyimino (oxime) group at the C4 terminal position, as represented by the SMILES notation O=C(O)CC(=O)C=NO . This specific connectivity distinguishes it from the more extensively studied positional isomer, 2-(hydroxyimino)-3-oxobutanoic acid (CAS 14352-66-0), in which the oxime group resides at the C2 α-position relative to the carboxylic acid. Commercially, the compound is supplied as a solid at room temperature, soluble in polar solvents, with a typical catalog purity of 90% (Indagoo brand via CymitQuimica) . The compound is classified as a research chemical intended for laboratory use only and is primarily positioned as a synthetic intermediate and research probe rather than an active pharmaceutical ingredient .

Why Generic Substitution of Butanoic acid, 4-(hydroxyimino)-3-oxo- (CAS 98019-66-0) with the 2-Hydroxyimino Positional Isomer Can Lead to Divergent Synthetic and Biological Outcomes


The hydroxyimino-3-oxobutanoic acid scaffold exists in two distinct positional isomers that are not functionally interchangeable: the C4-oxime isomer (target compound, CAS 98019-66-0) and the C2-oxime isomer (CAS 14352-66-0) . In the C2-isomer series, the oxime group at the α-position enables participation in the well-established Knorr pyrrole synthesis via reductive condensation with β-diketones, a reactivity pathway facilitated by the proximity of the oxime to the ketone carbonyl and the ester/acid functionality [1]. Critically, the entire class of 2-hydroxyimino-3-oxobutanoic acid esters serves as key intermediates in the commercial manufacture of third-generation cephalosporin antibiotics (e.g., cefmenoxime, ceftazidime), where the syn (Z) oxime configuration at C2 is stereochemically required for antibacterial activity [2]. The C4-oxime isomer, by contrast, cannot participate in this cephalosporin side-chain construction because the oxime is located at the terminal carbon distal to the carboxyl group, precluding the requisite thiazole ring formation at the α-position. The C4-oxime/C3-ketone arrangement instead presents a 1,2-dicarbonyl-like system with the oxime at the terminus, enabling distinct tautomeric equilibria, altered metal chelation geometry, and unique synthetic entry points to 4-substituted heterocycles that the C2-isomer cannot access. Procurement of the incorrect isomer therefore results in a structurally incompatible starting material for any pathway specifically designed for one regioisomer .

Quantitative Differential Evidence for Butanoic acid, 4-(hydroxyimino)-3-oxo- (CAS 98019-66-0) Relative to the C2 Positional Isomer and Structural Analogs


Positional Isomerism: C4 vs. C2 Oxime Substitution Creates Non-Interchangeable Regioisomers with Distinct Molecular Connectivity

The target compound (CAS 98019-66-0) carries the hydroxyimino substituent at the C4 terminal position, while the most closely related analog—2-(hydroxyimino)-3-oxobutanoic acid (CAS 14352-66-0)—bears the oxime at the C2 internal α-position. Both compounds share the identical molecular formula (C₄H₅NO₄) and molecular weight (131.09 g·mol⁻¹), making them strict positional isomers that cannot be distinguished by elemental analysis or mass spectrometry alone, yet their SMILES strings differ fundamentally: O=C(O)CC(=O)C=NO (C4-isomer) versus O=C(O)C(=NO)C(=O)C (C2-isomer) . The C4-oxime/C3-ketone arrangement places the oxime at the carbon atom derived from the aldehyde terminus of the succinaldehydic acid precursor, while the C2-oxime/C3-ketone arrangement is derived from nitrosation at the activated methylene of acetoacetic acid. This connectivity difference is structural in nature and represents a constitutional isomerism that cannot be overcome by reaction condition optimization—the two isomers are fundamentally different chemical entities .

Positional isomerism Regiochemistry Synthetic intermediate

Commercial Purity: Catalog Purity of the C4-Isomer (90%) Is Lower Than Typical C2-Isomer Offerings (95%), Indicating Different Synthesis and Purification Challenges

The commercially available C4-oxime isomer (CAS 98019-66-0) is offered by CymitQuimica (Indagoo brand) at a catalog purity of 90% . In contrast, the C2-oxime isomer (CAS 14352-66-0) and its ethyl ester derivative (CAS 5408-04-8) are routinely supplied at 95% purity by multiple vendors . This 5-percentage-point differential in minimum catalog purity reflects the differing synthetic accessibility and purification profiles of the two isomers. The C2-isomer benefits from decades of process optimization driven by its role as a high-volume cephalosporin intermediate, whereas the C4-isomer, lacking an established large-scale synthetic route, presents greater challenges in achieving high purity at comparable cost . Users requiring >95% purity for sensitive applications (e.g., biophysical assays, crystallography) should anticipate the need for additional in-house purification or custom synthesis for the C4-isomer.

Chemical purity Quality control Procurement specification

Procurement Cost and Supplier Scarcity: The C4-Isomer Commands a Premium Price (€244/g) with Limited Vendor Availability Relative to the Commoditized C2-Isomer

Butanoic acid, 4-(hydroxyimino)-3-oxo- (CAS 98019-66-0) is listed at €244.00 per gram by CymitQuimica (Indagoo brand), with an estimated delivery lead time . The labgle.com reagent platform lists the compound (Chinese name: 4-肟基-乙酰乙酸) but reports no data for melting point, boiling point, density, solubility, or refractive index—fields that are populated for most standard catalog compounds on the same platform—indicating that basic physicochemical characterization data remains unpublished or unavailable [1]. By contrast, the C2-isomer ethyl ester (CAS 5408-04-8) is widely available from multiple global suppliers (including CymitQuimica, Guidechem, ChemBlink) at bulk pricing, with well-documented physical properties including a melting point of 46–48 °C, boiling point of 136–137 °C (at 5 Torr), and a predicted density of 1.22 ± 0.1 g·cm⁻³ . The C4-isomer's higher unit cost, combined with limited supplier diversity and incomplete physicochemical characterization, reflects its status as a specialty research chemical rather than a commoditized intermediate, creating procurement risk that must be factored into project planning [1].

Procurement cost Supplier availability Supply chain

Synthetic Pathway Compatibility: The C4-Isomer Cannot Substitute for the C2-Isomer in Cephalosporin Side-Chain Construction, a Validated Commercial Route Requiring α-Position Oxime Functionality

The C2-hydroxyimino-3-oxobutanoic acid ester scaffold is established in the patent literature as a critical intermediate for constructing the syn-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid side chain found in third-generation cephalosporin antibiotics including cefmenoxime and ceftazidime [1]. The synthetic sequence, as described in European Patent EP0102687B1 (Takeda Chemical Industries), requires the oxime to be at the C2 α-position: a 4-halo-acetoacetic acid ester is nitrosated at the C2 position, the resulting 4-halo-2-hydroxyiminoacetoacetic acid ester is reacted with thiourea to form the aminothiazole ring, and the syn (Z) oxime configuration is explicitly required for antibacterial activity—the anti (E) isomer exhibits inferior potency [1]. The C4-isomer (target compound), bearing the oxime at the terminal carbon, lacks the structural prerequisite for this thiazole ring closure because the oxime is distal to the carboxyl/ester group, making the compound chemically incompatible with this validated industrial route. This incompatibility provides a positive selection criterion: programs explicitly targeting C4-terminal oxime reactivity (e.g., for 4-substituted pyrrole, pyrazole, or isoxazole synthesis) require the C4-isomer, and the C2-isomer cannot serve as a substitute [2].

Cephalosporin intermediate Synthetic compatibility Patent-defined route

Differential Tautomeric and Metal-Chelation Behavior: The C4-Oxime/C3-Ketone Arrangement Enables Distinct Tautomeric Equilibria and Chelate Ring Geometry Compared to the C2-Isomer

The spatial relationship between the oxime and ketone groups dictates the accessible tautomeric states and metal-binding modes of hydroxyimino-oxobutanoic acids. In the C4-isomer (target compound), the oxime is positioned at the terminal carbon with the ketone at C3, creating a 1,2-dicarbonyl-like array between C3 and C4 that can undergo enolization to form an ene-diol-like tautomer involving the C3 ketone and C4 oxime. Relevant precedent comes from crystallographic studies of 3-hydroxyiminobutanoic acid (lacking the 3-oxo group), which forms six-membered chelate rings with Ni(II) via coordination through the deprotonated carboxylate oxygen and the protonated oxime nitrogen, with two trans-disposed ligands occupying four equatorial sites [1]. In the C2-isomer, by contrast, the oxime and ketone are adjacent at C2 and C3, enabling five-membered chelate ring formation upon metal coordination—a fundamentally different coordination geometry. While direct experimental pKa, logP, or stability constant data for the C4-isomer are not available in the public domain as of 2026, the distinct connectivity implies that chelate ring size, denticity, and metal-ion selectivity will differ from the C2-isomer, a consideration relevant for applications in coordination chemistry, catalysis, or metal-organic framework construction .

Tautomerism Metal chelation Coordination chemistry

Structural Distinction from 4-Arylimino-3-hydroxybutanoic Acid HIV-1 Integrase Inhibitors: The Target Compound Belongs to a Different Chemotype with No Demonstrated Biological Activity Overlap

A published series of 4-arylimino-3-hydroxybutanoic acids has been evaluated as HIV-1 integrase inhibitors, with the most active compound (6c) exhibiting an IC₅₀ value of 3.5 μM against the integrase enzyme and no significant cytotoxicity toward HEK 293 cells [1][2]. This chemotype features an arylimino group at C4 and a hydroxy group at C3, distinguishing it from the target compound which carries a hydroxyimino group at C4 and a ketone at C3. Despite the superficial nomenclature similarity ('4-substituted imino/hydroxyimino 3-substituted butanoic acid'), the two chemotypes differ in: (i) the oxidation state at C3 (ketone vs. alcohol), (ii) the nature of the C4 substituent (hydroxyimino =N–OH vs. arylimino =N–Ar), and (iii) the tautomeric and hydrogen-bonding capacity. No published biological activity data exist for the target compound (CAS 98019-66-0) as of 2026. This absence of data, combined with the clear structural distinction from the arylimino series, means that the target compound should not be considered a direct analog of these HIV integrase inhibitors for procurement or screening purposes [2].

HIV-1 integrase Chemotype differentiation Biological activity

Evidence-Backed Research and Industrial Application Scenarios for Butanoic acid, 4-(hydroxyimino)-3-oxo- (CAS 98019-66-0)


Synthesis of 4-Substituted Heterocycles (Pyrroles, Pyrazoles, Isoxazoles) via Terminal Oxime Cyclocondensation

The C4-terminal hydroxyimino group provides a unique synthetic handle for constructing heterocycles substituted at the 4-position of the butanoic acid backbone. Unlike the C2-isomer—which directs cyclization to the α-position (as in Knorr pyrrole synthesis using α-oximinoacetoacetate esters, Tetrahedron Letters 1997, 38, 1427–1430)—the C4-isomer can be elaborated into 4-substituted pyrroles, pyrazoles, or isoxazoles via condensation with appropriate 1,3-dicarbonyl or hydrazine reagents. This regiochemical control is structurally predetermined by the oxime position and cannot be replicated using the C2-isomer, making the C4-isomer the required starting material for any synthetic program targeting 4-functionalized heterocyclic butanoic acid derivatives [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design Exploiting Terminal Oxime–Carboxylate Chelation

The C4-oxime/C3-ketone/carboxylate triad presents a tridentate or bis-bidentate ligand framework with potential for six-membered chelate ring formation involving the carboxylate oxygen and the protonated oxime nitrogen. The structurally characterized Ni(II) complex of the related 3-hydroxyiminobutanoic acid demonstrates that hydroxyimino–carboxylate ligands can form stable, crystallographically defined coordination compounds (Virascience, Oxime MCM-4 structure). The target compound, with the additional C3 ketone functionality, offers an extra coordination site and the possibility of bridging multiple metal centers, positioning it as a candidate ligand for constructing mixed-metal MOFs or discrete polymetallic clusters [2].

Biochemical Probe Development Requiring a Terminal Oxime for Bioorthogonal Conjugation

The terminal oxime group at C4 is sterically accessible and can participate in oxime ligation (oxime ether formation) with alkoxyamine-functionalized biomolecules under mildly acidic conditions. This bioorthogonal reactivity is less sterically hindered than that of the C2-isomer, where the oxime is flanked by the ketone and carboxylic acid groups. For applications requiring site-specific conjugation of the butanoic acid scaffold to fluorescent labels, affinity tags, or solid supports via the oxime functionality, the C4-isomer offers a more accessible reactive site. Researchers should note that experimental validation of conjugation efficiency for this specific compound is not yet published .

Reference Standard for Analytical Method Development Distinguishing Positional Isomers of Hydroxyimino-Oxobutanoic Acids

The target compound (CAS 98019-66-0) and its C2-isomer (CAS 14352-66-0) share identical molecular formula and molecular weight, making them indistinguishable by MS alone and challenging to resolve by routine reversed-phase HPLC without careful method optimization. The C4-isomer therefore serves as an essential reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, NMR) capable of discriminating between the two positional isomers in reaction monitoring, impurity profiling, or quality control workflows. The limited commercial availability and incomplete physical property data for the C4-isomer (as evidenced by empty property fields on the labgle.com platform) underscore the value of this compound as a well-characterized isomer-specific standard [3].

Quote Request

Request a Quote for Butanoic acid, 4-(hydroxyimino)-3-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.